Glutaric acid bisdimethylamide Glutaric acid bisdimethylamide
Brand Name: Vulcanchem
CAS No.: 13424-80-1
VCID: VC20972240
InChI: InChI=1S/C9H18N2O2/c1-10(2)8(12)6-5-7-9(13)11(3)4/h5-7H2,1-4H3
SMILES: CN(C)C(=O)CCCC(=O)N(C)C
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Glutaric acid bisdimethylamide

CAS No.: 13424-80-1

Cat. No.: VC20972240

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Glutaric acid bisdimethylamide - 13424-80-1

Specification

CAS No. 13424-80-1
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name N,N,N',N'-tetramethylpentanediamide
Standard InChI InChI=1S/C9H18N2O2/c1-10(2)8(12)6-5-7-9(13)11(3)4/h5-7H2,1-4H3
Standard InChI Key WFXSOGZBNQWNIV-UHFFFAOYSA-N
SMILES CN(C)C(=O)CCCC(=O)N(C)C
Canonical SMILES CN(C)C(=O)CCCC(=O)N(C)C

Introduction

Chemical Identity and Structure

Molecular Composition and Structure

Glutaric acid bisdimethylamide is an organic compound with the molecular formula C9H18N2O2, representing a diamide derivative formed from glutaric acid (pentanedioic acid) and dimethylamine. The structure features a five-carbon chain with carboxyl groups at both ends that have been converted to dimethylamide groups. This transformation modifies the reactivity and physicochemical properties of the parent compound substantially. The structural configuration consists of a central aliphatic chain connected to two identical terminal N,N-dimethylamide functional groups, giving the molecule symmetrical characteristics. This symmetry influences its physical properties and potential reactivity patterns in chemical reactions and biological systems. The exact mass of glutaric acid bisdimethylamide has been determined to be 186.13700, which aligns with its calculated molecular weight .

Identification Parameters

Glutaric acid bisdimethylamide can be identified through various analytical parameters and identifiers used in chemical databases and research. The compound is indexed under the Chemical Abstracts Service (CAS) registry number 13424-80-1, which serves as its unique identifier in chemical literature and regulatory contexts . Additionally, it is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under the number 236-543-7, further confirming its recognition in chemical registries and regulatory frameworks. These identification parameters facilitate the tracking of this compound across various scientific publications, patents, and regulatory documents. The compound's recognition under these standardized identification systems underscores its established position in chemical nomenclature and research databases, despite limited research specifically focused on its applications .

Physical and Chemical Properties

Physical Characteristics

Glutaric acid bisdimethylamide exhibits distinct physical properties that differentiate it from both its parent compound glutaric acid and other related amides. The compound presents as a substance with a density of 1.002 g/cm³, indicating that it is only slightly denser than water . With a boiling point of 314.8°C at 760 mmHg, glutaric acid bisdimethylamide demonstrates considerable thermal stability, requiring significant energy input to transition from liquid to gas phase . This high boiling point can be attributed to the intermolecular hydrogen bonding capabilities of the amide functional groups, which create stronger attractions between molecules. The compound also features a flash point of 133.2°C, indicating the lowest temperature at which its vapors can ignite when exposed to an ignition source . These physical characteristics collectively suggest that glutaric acid bisdimethylamide is a relatively stable compound under standard laboratory conditions, with low volatility at room temperature.

Chemical Properties and Reactivity

The chemical behavior of glutaric acid bisdimethylamide is primarily dictated by its amide functional groups, which replace the carboxylic acid groups found in glutaric acid. The compound has a calculated partition coefficient (LogP) of 0.33310, suggesting moderate lipophilicity and a balance between hydrophilic and hydrophobic properties . This balanced partition coefficient indicates that the compound may distribute between aqueous and lipid phases, potentially affecting its absorption and distribution in biological systems. The polar surface area (PSA) value of 40.62000 reflects the molecule's polarity and potential for hydrogen bonding, which influences its solubility characteristics and potential interactions with biological membranes . The vapor pressure of glutaric acid bisdimethylamide is reported as 0.000455 mmHg at 25°C, confirming its low volatility at ambient temperatures . Additionally, the compound has an index of refraction of 1.463, a physical property that can be useful for its identification and purity assessment .
Table 1: Physical and Chemical Properties of Glutaric acid bisdimethylamide

PropertyValueUnit
Molecular Weight186.25100g/mol
Density1.002g/cm³
Boiling Point314.8°C at 760 mmHg
Flash Point133.2°C
Exact Mass186.13700-
Polar Surface Area40.62000Ų
LogP0.33310-
Vapor Pressure0.000455mmHg at 25°C
Index of Refraction1.463-

Nomenclature and Synonyms

IUPAC and Common Nomenclature

Glutaric acid bisdimethylamide, the common name of this compound, is derived from its parent compound glutaric acid and the dimethylamide functional groups that replace both carboxylic acid groups. According to IUPAC nomenclature principles, this compound can be systematically named as N,N,N',N'-tetramethylpentanediamide, which precisely describes its chemical structure: a pentane backbone with diamide groups, each carrying two methyl substituents on the nitrogen atoms . This systematic naming approach follows the standard IUPAC rules for naming organic compounds, providing a clear structural representation through its nomenclature. The IUPAC name emphasizes the tetramethylated nature of the diamide derivative, distinguishing it from other possible amide derivatives of glutaric acid. Understanding the relationship between the common name and the systematic IUPAC nomenclature helps to position this compound within the broader context of organic chemistry nomenclature and structural classification systems.

Alternative Names and Identifiers

Glutaric acid bisdimethylamide is known by several synonyms in the scientific literature and chemical databases, reflecting variations in naming conventions across different contexts. These synonyms include tetra-N-methyl-glutaramide, N,N,N',N'-tetramethyl glutaryl diamide, Tetra-N-methyl-glutaramid, Glutarsaeure-bis-dimethylamid, Pentanediamide,N,N,N,N-tetramethyl, N,N,N',N'-Tetramethylpentanediamide, and pentanedioic acid bis-dimethylamide . The German name "Glutarsaeure-bis-dimethylamid" reflects the international recognition of this compound. Additionally, the compound is classified under the Harmonized System (HS) code 2924199090, which categorizes it as "other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof" for international trade and customs purposes . This classification has implications for import/export regulations, with associated value-added tax (VAT) rates of 17.0% and tax rebate rates of 13.0% in some jurisdictions, along with Most Favored Nation (MFN) tariff rates of 6.5% and general tariff rates of 30.0% .

Comparative Analysis with Related Compounds

Comparison with Other Amide Derivatives

Glutaric acid bisdimethylamide represents one of many possible amide derivatives of glutaric acid, each with distinct properties based on the nature of the amine component. The dimethylamine-derived diamide differs from potential alternatives such as diethylamide derivatives, which would have larger alkyl groups attached to the nitrogen atoms, increasing lipophilicity and potentially altering biological distribution profiles. Other potential derivatives mentioned in the search results include compounds where glutaric acid or glutamic acid is conjugated with various molecules to create compounds with modified biological activities . The search results mention the potential of using dimethylamine in amidation reactions for other compounds, such as in the synthesis of 2-bromo-LSD, highlighting the utility of this amine in creating biologically relevant molecules . Computational methods have been employed to screen and evaluate glutamic acid derivatives for anti-cancer potential, suggesting similar approaches could be valuable for investigating glutaric acid bisdimethylamide and related compounds . The methodical evaluation of structure-activity relationships across a series of related amide derivatives could provide valuable insights into the unique properties and potential applications of glutaric acid bisdimethylamide within this chemical family.

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